molecular formula C17H25ClN2O3S B2992213 N-[(4-chlorophenyl)methyl]-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide CAS No. 2097873-49-7

N-[(4-chlorophenyl)methyl]-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide

Cat. No. B2992213
CAS RN: 2097873-49-7
M. Wt: 372.91
InChI Key: HYBCROSTNWBKLI-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide (also known as nalorphine) is a synthetic opioid antagonist that was first synthesized in 1954. It has been used as a research tool in the study of opioid receptors and as a treatment for opioid overdose.

Scientific Research Applications

Molecular Interaction and Binding Analysis

One area of application involves the study of molecular interactions and binding mechanisms of related compounds to biological receptors. For instance, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has provided insights into its potent and selective antagonism for the CB1 cannabinoid receptor. Using AM1 molecular orbital method and comparative molecular field analysis (CoMFA), researchers have developed unified pharmacophore models for CB1 receptor ligands, which could be valuable for the design of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Synthesis and Drug Development

Another significant application is in the synthesis of new drug candidates for diseases like Alzheimer's. A study on the synthesis of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide aimed to evaluate these compounds as potential drug candidates for Alzheimer’s disease. The research involved a series of steps converting starting materials through electrophilic substitution reactions and evaluating the compounds for enzyme inhibition activity against acetylcholinesterase (AChE), highlighting the compound's potential in drug development for neurodegenerative diseases (Rehman et al., 2018).

Chemical Synthesis Techniques

Research also extends to innovative synthesis techniques, such as the development of new routes to piperidines and related compounds. For example, a study detailed a convenient route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines, demonstrating a methodology that could be applied for the efficient synthesis of complex organic compounds with potential biological activities (Back & Nakajima, 2000).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(2-methylpropylsulfonyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S/c1-13(2)12-24(22,23)16-4-3-9-20(11-16)17(21)19-10-14-5-7-15(18)8-6-14/h5-8,13,16H,3-4,9-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBCROSTNWBKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide

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